molecular formula C8H13NO B2732713 (R)-1-(5-Methylfuran-2-YL)propan-1-amine CAS No. 473732-94-4

(R)-1-(5-Methylfuran-2-YL)propan-1-amine

Cat. No.: B2732713
CAS No.: 473732-94-4
M. Wt: 139.198
InChI Key: YLNWJSHBHAFMAT-SSDOTTSWSA-N
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Description

®-1-(5-Methylfuran-2-YL)propan-1-amine is an organic compound that belongs to the class of amines It features a furan ring substituted with a methyl group at the 5-position and a propan-1-amine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Methylfuran-2-YL)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 5-methylfuran, which is commercially available or can be synthesized from furfural.

    Alkylation: The furan ring is alkylated at the 2-position using a suitable alkylating agent such as 1-bromo-3-chloropropane under basic conditions.

    Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the propan-1-amine group.

Industrial Production Methods

Industrial production of ®-1-(5-Methylfuran-2-YL)propan-1-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Methylfuran-2-YL)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the amine group to an alkyl group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Produces oxides or ketones.

    Reduction: Results in alkyl derivatives.

    Substitution: Yields substituted amines or amides.

Scientific Research Applications

®-1-(5-Methylfuran-2-YL)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential bioactivity.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(5-Methylfuran-2-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(5-Methylfuran-2-YL)ethan-1-amine: Similar structure but with an ethan-1-amine group.

    ®-1-(5-Methylfuran-2-YL)butan-1-amine: Similar structure but with a butan-1-amine group.

Uniqueness

®-1-(5-Methylfuran-2-YL)propan-1-amine is unique due to its specific substitution pattern and the presence of the furan ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(1R)-1-(5-methylfuran-2-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-3-7(9)8-5-4-6(2)10-8/h4-5,7H,3,9H2,1-2H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNWJSHBHAFMAT-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(O1)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=C(O1)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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